molecular formula C14H17N3O2S B2542353 (E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide CAS No. 1211903-10-4

(E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide

Cat. No.: B2542353
CAS No.: 1211903-10-4
M. Wt: 291.37
InChI Key: VATZQWWZDPPNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

This compound falls within a class of chemicals that have been extensively researched for their potential in creating selective inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is significant in developing anti-inflammatory drugs. A notable example includes the development of celecoxib, a well-known COX-2 inhibitor, showcasing the importance of such compounds in therapeutic applications (T. Penning et al., 1997). Additionally, derivatives of this compound have been explored for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties, demonstrating their multifaceted potential in drug development (Ş. Küçükgüzel et al., 2013).

Anticancer Applications

Research into sulfonamide derivatives has uncovered their potential as selective inhibitors for certain human carbonic anhydrase (hCA) isoforms, which are targets for anticancer drug development. Studies have identified specific derivatives as promising anticancer compounds, indicating their utility in designing new therapeutic agents (H. Gul et al., 2018).

Plant Biology and Ethylene Research

In the context of plant biology, certain analogs have been identified to induce the triple response in Arabidopsis, a reaction associated with ethylene sensitivity. This underscores the compound's utility in studying plant hormone action mechanisms, offering insights into ethylene biosynthesis and signaling pathways (Keimei Oh et al., 2017).

Molecular Docking and Drug Design

The compound and its derivatives have been utilized in molecular docking studies, particularly in exploring their potential as anti-breast cancer agents. Such studies help in understanding the molecular basis of drug-receptor interactions, paving the way for the design of more effective anticancer drugs (Eka Marisa Putri et al., 2021).

Properties

IUPAC Name

(E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-13(12-17-10-5-9-15-17)16-20(18,19)11-8-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATZQWWZDPPNMT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.